Cas no 313529-40-7 (N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide)

N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide structure
313529-40-7 structure
商品名:N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide
CAS番号:313529-40-7
MF:C30H28N2O4
メガワット:480.554327964783
CID:5943877
PubChem ID:1714746

N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide
    • N,N-(3,3-dimethoxy-[1,1-biphenyl]-4,4-diyl)bis(4-methylbenzamide)
    • Benzamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[4-methyl- (9CI)
    • SCHEMBL15214340
    • N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(4-methylbenzamide)
    • CHEMBL1491317
    • Oprea1_220583
    • F0012-0630
    • MLS000578072
    • SMR000186282
    • MixCom6_001056
    • N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(4-methylbenzamide)
    • N-[3,3'-DIMETHOXY-4'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE
    • CCG-11446
    • EU-0034096
    • CBMicro_024032
    • MLS002539824
    • AKOS001575723
    • SR-01000394652
    • SR-01000394652-1
    • 313529-40-7
    • HMS2476A03
    • N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide
    • BIM-0024298.P001
    • インチ: 1S/C30H28N2O4/c1-19-5-9-21(10-6-19)29(33)31-25-15-13-23(17-27(25)35-3)24-14-16-26(28(18-24)36-4)32-30(34)22-11-7-20(2)8-12-22/h5-18H,1-4H3,(H,31,33)(H,32,34)
    • InChIKey: XBSHANKRAVUJOG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=CC=C(NC(=O)C3=CC=C(C)C=C3)C(OC)=C2)C=C1OC)(=O)C1=CC=C(C)C=C1

計算された属性

  • せいみつぶんしりょう: 480.20490738g/mol
  • どういたいしつりょう: 480.20490738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 36
  • 回転可能化学結合数: 7
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 76.7Ų

じっけんとくせい

  • 密度みつど: 1.222±0.06 g/cm3(Predicted)
  • ふってん: 547.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.54±0.70(Predicted)

N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0012-0630-20μmol
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0012-0630-1mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0012-0630-25mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0012-0630-100mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0012-0630-20mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0012-0630-40mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0012-0630-10μmol
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0012-0630-5mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0012-0630-4mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0012-0630-75mg
N-[3,3'-dimethoxy-4'-(4-methylbenzamido)-[1,1'-biphenyl]-4-yl]-4-methylbenzamide
313529-40-7 90%+
75mg
$208.0 2023-05-17

N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide 関連文献

Related Articles

N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamideに関する追加情報

Introduction to N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide (CAS No. 313529-40-7)

N-3,3'-dimethoxy-4'(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 313529-40-7, represents a unique molecular architecture that combines aromatic rings, amide functionalities, and methoxy substituents, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural features of N-3,3'-dimethoxy-4'(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide are particularly intriguing due to their potential biological activity. The biphenyl core, flanked by methoxy and amide groups, suggests a high degree of molecular rigidity and stability, which can be advantageous in the design of bioactive molecules. Additionally, the presence of 4-methylbenzamido and 4-methylbenzamide moieties introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in the development of biphenyl-based compounds for their potential therapeutic applications. The biphenyl scaffold is known for its ability to modulate various biological pathways, making it a valuable platform for drug design. N-3,3'-dimethoxy-4'(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide, with its unique substitution pattern, has been investigated for its potential role in addressing various diseases.

The pharmaceutical industry has been actively exploring novel compounds with enhanced binding affinity and selectivity. The methoxy and methyl substituents in N-< strong >3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-ylyl-4-methylbenzamide strong > contribute to its ability to interact with biological targets in a highly specific manner. This specificity is essential for minimizing side effects and improving therapeutic efficacy. The compound's molecular structure also allows for modifications that can fine-tune its pharmacokinetic properties, making it a versatile tool for drug development.

The synthesis of N-< strong >3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-ylyl-4-methylbenzamide strong > involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the biphenyl core is typically achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are highly efficient but require careful optimization to ensure high yields and purity. The subsequent functionalization with methoxy and amide groups further complicates the synthesis but also enhances the compound's potential biological activity.

The chemical properties of N-< strong >3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-ylyl-4-methylbenzamide strong > make it an interesting candidate for further study in various fields. Its solubility profile, stability under different conditions, and interaction with biological targets are all critical factors that need to be evaluated. In vitro studies have shown promising results regarding its potential role in modulating certain enzymatic activities and receptor interactions.

The latest research in the field of medicinal chemistry highlights the importance of understanding the three-dimensional structure of bioactive molecules. Computational methods such as molecular dynamics simulations and docking studies have been employed to predict how N-< strong >3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-ylyl-4-methylbenzamide strong > interacts with its target proteins. These studies provide valuable insights into the compound's binding mode and can guide further modifications to improve its efficacy.

In conclusion, N-< strong >3,3'-dimethoxy - 44 ' ( 44 - methyl benzamido ) - 11 ' - biphenyl - 44 yl - 44 methyl benzamide strong > (CAS No. 313529

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